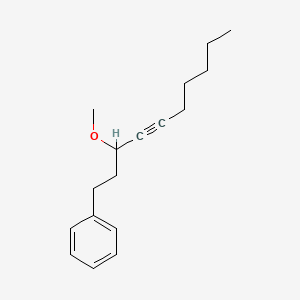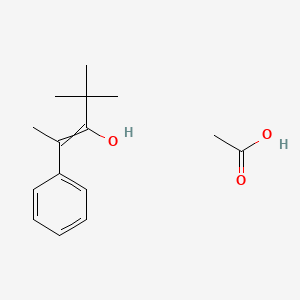phosphanium bromide CAS No. 114125-97-2](/img/structure/B14294841.png)
[(1-Nitronaphthalen-2-yl)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Nitronaphthalen-2-yl)methylphosphanium bromide is a chemical compound that features a nitronaphthalene moiety linked to a triphenylphosphanium group via a methyl bridge, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitronaphthalen-2-yl)methylphosphanium bromide typically involves the reaction of 1-nitronaphthalene with triphenylphosphine in the presence of a suitable methylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification: Techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1-Nitronaphthalen-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or Raney nickel.
Substitution: Halide exchange reactions using sodium halides in polar solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of corresponding halide derivatives.
Scientific Research Applications
(1-Nitronaphthalen-2-yl)methylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Nitronaphthalen-2-yl)methylphosphanium bromide involves its interaction with molecular targets through its nitro and phosphonium groups. These interactions can lead to:
Electron transfer: The nitro group can participate in redox reactions, facilitating electron transfer processes.
Binding to biological molecules: The phosphonium group can interact with negatively charged biomolecules, influencing their function and activity.
Comparison with Similar Compounds
(1-Nitronaphthalen-2-yl)methylphosphanium bromide can be compared with similar compounds such as:
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound also features a triphenylphosphonium group but with a different substituent, leading to different reactivity and applications.
1-Nitronaphthalene: Lacks the phosphonium group, resulting in different chemical properties and uses.
Properties
CAS No. |
114125-97-2 |
|---|---|
Molecular Formula |
C29H23BrNO2P |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
(1-nitronaphthalen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H23NO2P.BrH/c31-30(32)29-24(21-20-23-12-10-11-19-28(23)29)22-33(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-21H,22H2;1H/q+1;/p-1 |
InChI Key |
HTGFGNZOFDKPML-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)



![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)








